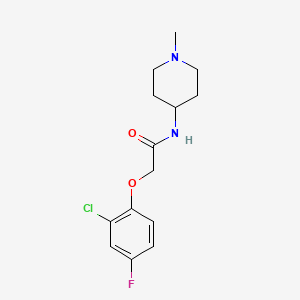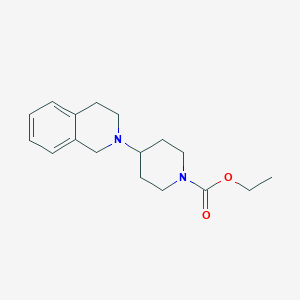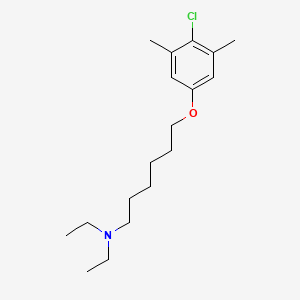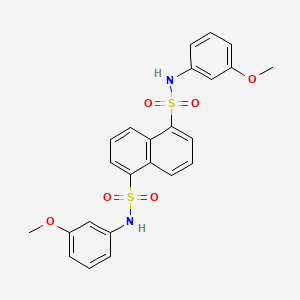![molecular formula C15H15N3O2S B5179593 2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5179593.png)
2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields such as pharmaceuticals, agriculture, and material science. The unique structure of this compound allows it to interact with different biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using techniques such as elemental analysis, X-ray crystallography, and spectroscopic methods including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Pharmaceuticals: It has shown potential as an antibacterial agent against both gram-positive and gram-negative bacteria.
Agriculture: Thiourea derivatives, including this compound, are used as herbicides, fungicides, and insecticides.
Material Science: The compound’s ability to form stable complexes with transition metals makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with various biological targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can inhibit the growth of bacteria or cancer cells by disrupting essential biological processes .
Comparison with Similar Compounds
2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is similar to other thiourea derivatives such as:
- 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
These compounds share similar structural features and chemical properties. this compound is unique due to its specific substituents, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-7-8-16-13(9-10)17-15(21)18-14(19)11-5-3-4-6-12(11)20-2/h3-9H,1-2H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSIKPSWUIMMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)
![(2Z)-2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B5179535.png)
![2-chloro-4-methyl-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)

![2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole;hydrochloride](/img/structure/B5179557.png)
![(5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B5179565.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)

![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)


![4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine](/img/structure/B5179619.png)

